methyl 5-bromo-6-methyl-1H-indole-3-carboxylate methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1360957-60-3
VCID: VC2890622
InChI: InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3
SMILES: CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

CAS No.: 1360957-60-3

Cat. No.: VC2890622

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate - 1360957-60-3

Specification

CAS No. 1360957-60-3
Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3
Standard InChI Key FETNEJOMKCGBMH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC
Canonical SMILES CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC

Introduction

Chemical Structure and Properties

Basic Identification

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is characterized by specific identifiers that distinguish it in chemical databases and research contexts. Table 1 presents the primary identification parameters for this compound.

Table 1: Basic Identification Parameters of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

ParameterValue
CAS Number1360957-60-3
Molecular FormulaC₁₁H₁₀BrNO₂
IUPAC NameMethyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Molecular Weight268.11 g/mol
MDL NumberMFCD22558733

The compound is characterized by its unique molecular structure, which includes an indole core with specific substituents that contribute to its chemical behavior and potential applications .

Physical Properties

The physical properties of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate have been determined through a combination of experimental measurements and computational predictions. Table 2 summarizes these properties, which are essential for understanding the compound's behavior in various research contexts.

Table 2: Physical and Chemical Properties of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

PropertyValueMethod
Boiling Point389.8±37.0 °CPredicted
Density1.556±0.06 g/cm³Predicted
pKa14.82±0.30Predicted
AppearanceCrystalline solidObserved
Storage ConditionsRoom temperature, sealed containerRecommended

These properties play a crucial role in determining appropriate handling protocols, experimental design considerations, and potential applications in chemical synthesis and biological research .

Structural Characteristics

The molecular structure of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate features several key elements that influence its chemical reactivity and biological potential. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, serves as the foundation for this compound. The specific positioning of functional groups—bromine at position 5, methyl at position 6, and a methyl carboxylate at position 3—creates a unique electronic environment that affects its interaction with various biological targets .

The presence of the indole ring is particularly significant, as this structural motif appears in numerous biologically active molecules, including the neurotransmitter serotonin and various pharmaceutical compounds. The bromine substituent introduces potential for further functionalization through coupling reactions, while the carboxylate group provides opportunities for additional chemical modifications.

Applications and Biological Activities

Applications in Organic Synthesis

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate serves as a valuable intermediate in organic synthesis due to its functionalized structure. The presence of the bromine atom at position 5 makes this compound particularly useful for various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which can introduce diverse functional groups at this position.

The methyl ester functionality at position 3 provides opportunities for further transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides. These transformations expand the utility of this compound as a building block for more complex molecular architectures .

Researchers in medicinal chemistry and materials science may utilize this compound as a starting material for the synthesis of libraries of compounds with potential biological activities or specific physical properties.

ParameterInformation
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Storage RecommendationsSealed in dry container at room temperature

Laboratory personnel should wear appropriate personal protective equipment, including gloves, laboratory coats, and eye protection when handling this compound. Work should be conducted in well-ventilated areas or fume hoods to minimize inhalation risks .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, differing primarily in the nature and position of substituents on the indole ring. Table 4 presents a comparative analysis of these structurally related compounds.

Table 4: Comparison of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate with Structurally Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate1360957-60-3C₁₁H₁₀BrNO₂268.11Bromine at position 5, methyl at position 6
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate1467059-91-1C₁₀H₇BrClNO₂288.53Chlorine instead of methyl group at position 6
Methyl 5-bromo-6-methoxy-1H-indole-3-carboxylate2090446-55-0C₁₁H₁₀BrNO₃284.11Methoxy instead of methyl group at position 6
Methyl 5-bromo-1H-indole-3-carboxylate773873-77-1C₁₀H₈BrNO₂254.08Lacks substituent at position 6
5-Bromo-1-methyl-1H-indole-3-carboxylic acid400071-95-6C₁₀H₈BrNO₂254.08Carboxylic acid instead of methyl ester, N-methylated

These structural variations significantly impact the physical, chemical, and potentially biological properties of these compounds. For instance, the replacement of the methyl group with a chlorine atom in methyl 5-bromo-6-chloro-1H-indole-3-carboxylate alters the electronic properties of the indole ring, potentially affecting its reactivity and biological interactions. Similarly, the presence of a methoxy group in methyl 5-bromo-6-methoxy-1H-indole-3-carboxylate introduces different steric and electronic effects that may influence its behavior in various applications .

Understanding these structural relationships provides valuable insights for researchers seeking to establish structure-activity relationships or optimize properties for specific applications.

Current Research and Future Directions

Research involving methyl 5-bromo-6-methyl-1H-indole-3-carboxylate remains an evolving field, with potential applications spanning medicinal chemistry, materials science, and synthetic organic chemistry. The compound's functionalized structure makes it an attractive starting point for developing libraries of compounds with potential biological activities or specific physical properties.

Future research directions may include:

  • Exploration of structure-activity relationships by systematically modifying the substituents on the indole ring

  • Investigation of potential biological activities, particularly in areas where other indole derivatives have shown promise

  • Development of more efficient and selective synthetic routes to access this compound and its derivatives

  • Application in the synthesis of more complex molecular structures with potential pharmaceutical or materials applications

  • Computational studies to predict interactions with various biological targets

The continued study of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate and related compounds will likely contribute to our understanding of indole chemistry and expand the applications of these versatile heterocyclic compounds.

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